molecular formula C10H16N2O4S2 B13503380 4-(Butylsulfonamido)benzenesulfonamide

4-(Butylsulfonamido)benzenesulfonamide

Cat. No.: B13503380
M. Wt: 292.4 g/mol
InChI Key: JRKOABRUAFVQKE-UHFFFAOYSA-N
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Description

4-(Butylsulfonamido)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. It is characterized by the presence of a sulfonamide group attached to a benzene ring, with an additional butyl group attached to the nitrogen atom of the sulfonamide. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butylsulfonamido)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with butylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

C6H5SO2Cl+C4H9NH2C6H5SO2NHC4H9+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}_4\text{H}_9\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NH}\text{C}_4\text{H}_9 + \text{HCl} C6​H5​SO2​Cl+C4​H9​NH2​→C6​H5​SO2​NHC4​H9​+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically carried out in large reactors with efficient mixing and temperature control to ensure high yields and purity of the product. The use of continuous flow reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Butylsulfonamido)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Amines

    Substitution: Various substituted benzenesulfonamides

Scientific Research Applications

4-(Butylsulfonamido)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used as a plasticizer in the production of polymers and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Butylsulfonamido)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, the compound may inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues.

Comparison with Similar Compounds

Similar Compounds

  • N-Butylbenzenesulfonamide
  • N-Ethyltoluene-4-sulfonamide
  • p-Toluenesulfonamide

Uniqueness

4-(Butylsulfonamido)benzenesulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the butyl group enhances its lipophilicity, making it more effective in certain applications compared to its analogs. Additionally, its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C10H16N2O4S2

Molecular Weight

292.4 g/mol

IUPAC Name

4-(butylsulfonylamino)benzenesulfonamide

InChI

InChI=1S/C10H16N2O4S2/c1-2-3-8-17(13,14)12-9-4-6-10(7-5-9)18(11,15)16/h4-7,12H,2-3,8H2,1H3,(H2,11,15,16)

InChI Key

JRKOABRUAFVQKE-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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